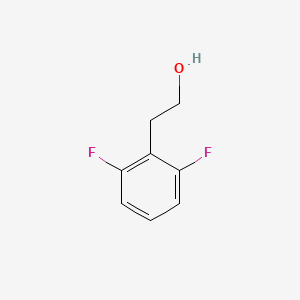

2-(2,6-Difluorophenyl)ethanol

概要

説明

科学的研究の応用

Enzymatic Process for Synthesis of Chiral Intermediates : A ketoreductase (KRED) named KR-01 was found effective in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, which is a vital intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Facile Synthesis of Hydroxy- and Aminoindoles : 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through specific heating processes. These indoles are obtained by dehydrogenation of indolines (Tanaka et al., 1989).

Preformulation Study of NSC-726796 : This study developed a stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione and its degradation products. NSC-726796, which shows antiangiogenic activity, was found to react with ethanol (Guo et al., 2012).

Engineering Alcohol Dehydrogenase for Improved Activity : An alcohol dehydrogenase LkADH was engineered for improved activity in reducing aromatic substrates, specifically for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an important precursor for ticagrelor (Ye et al., 2023).

Bioreductive Production of Pharmaceutical Intermediates : Mutations in ketoreductase ChKRED20 enhanced its activity for the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for ticagrelor, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).

Safety And Hazards

The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

特性

IUPAC Name |

2-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHNMSIIGRNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666683 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)ethanol | |

CAS RN |

168766-16-3 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)

![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)